2-Amino-5-methyl-5-phenyl-oxazol-4-one
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Overview
Description
2-Amino-5-methyl-5-phenyl-oxazol-4-one is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by a five-membered ring containing both oxygen and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Mechanism of Action
Target of Action
Oxazole derivatives, to which this compound belongs, are known to interact with a wide range of biological targets due to their heterocyclic nature .
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and hydrophobic interactions . The presence of the amino, methyl, and phenyl groups in the molecule may influence its binding affinity and selectivity towards its targets.
Biochemical Pathways
Oxazole derivatives have been reported to exhibit a wide spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular structure and physicochemical properties, such as its molecular weight and lipophilicity, may influence its adme properties .
Result of Action
Oxazole derivatives are known to exhibit a variety of biological activities, suggesting that this compound may have multiple effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-5-methyl-5-phenyl-oxazol-4-one. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
The nature of these interactions often depends on the substitution pattern in oxazole derivatives . For instance, the rate of the oxazolone ring-opening reaction decreases with an increase of the electron donating properties of the substituent of the phenyl ring at the C-2 position .
Cellular Effects
Oxazole derivatives have been reported to exhibit various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that oxazolones can participate in intermolecular Diels–Alder reactions . Lewis acid activation of the carbonyl group of unsaturated oxazolones can give electrophilic character to the β-carbon .
Temporal Effects in Laboratory Settings
It is known that oxazoles are stable liquids at room temperature .
Metabolic Pathways
Oxazoles are known to be involved in various biological activities, suggesting that they may interact with various enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-methyl-5-phenyl-oxazol-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-2-methyl-1-phenylpropan-1-one with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the oxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance the reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-methyl-5-phenyl-oxazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese dioxide and bromotrichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted oxazoles, reduced oxazole derivatives, and other functionalized compounds.
Scientific Research Applications
2-Amino-5-methyl-5-phenyl-oxazol-4-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Comparison with Similar Compounds
- 2-Amino-5-methyl-5-phenyl-oxazole
- 2-Amino-5-phenyl-oxazol-4-one
- 5-Methyl-5-phenyl-oxazol-4-one
Comparison: 2-Amino-5-methyl-5-phenyl-oxazol-4-one is unique due to the presence of both an amino group and a methyl group on the oxazole ring. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For instance, the amino group enhances its reactivity in substitution reactions, while the methyl group can influence its steric and electronic properties.
Properties
IUPAC Name |
2-amino-5-methyl-5-phenyl-1,3-oxazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-10(7-5-3-2-4-6-7)8(13)12-9(11)14-10/h2-6H,1H3,(H2,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKKTBJVKPWZED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N=C(O1)N)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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